molecular formula C7H8N2S B189741 2-Ethylimidazo[2,1-b]thiazole CAS No. 112581-97-2

2-Ethylimidazo[2,1-b]thiazole

Cat. No.: B189741
CAS No.: 112581-97-2
M. Wt: 152.22 g/mol
InChI Key: COFQGDURLSXUBA-UHFFFAOYSA-N
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Description

2-Ethylimidazo[2,1-b]thiazole is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a thiazole ring

Mechanism of Action

Target of Action

Imidazo[2,1-b]thiazole derivatives have been studied for their broad spectrum of biological activities . They have shown significant effects on various types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) .

Mode of Action

It is known that the compound undergoes a series of reactions, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Imidazo[2,1-b]thiazole derivatives have been reported to exhibit various molecular mechanisms

Pharmacokinetics

It has been suggested that glutathione conjugation occurs via an oxidative desulfation mechanism, possibly involving thiazole ring epoxidation as the rate-limiting step .

Result of Action

Imidazo[2,1-b]thiazole-based chalcone derivatives have been shown to exhibit cytotoxic activity on cancer cells . For instance, compound 3j, which is a derivative of imidazo[2,1-b]thiazole, resulted in mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in MCF-7 cells .

Action Environment

It is known that the synthesis of imidazo[2,1-b]thiazole derivatives takes place under the catalysis of the pdi2/ki system under relatively mild conditions (100°c under 20 atm of a 4:1 mixture of co-air) .

Biochemical Analysis

Biochemical Properties

It is known that thiazoles, a class of compounds to which 2-Ethylimidazo[2,1-b]thiazole belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole compound.

Cellular Effects

Some studies have suggested that imidazo[2,1-b]thiazole-based compounds may have anticancer activities, exhibiting cytotoxic effects on different types of cancer cells . These compounds have been shown to induce apoptosis in cancer cells, potentially through mitochondrial membrane depolarization and multicaspase activation .

Molecular Mechanism

Some studies suggest that imidazo[2,1-b]thiazole-based compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, one study found that a compound in this class interacted with DNA dodecamer and caspase-3 .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It has been suggested that similar compounds may undergo oxidative metabolism, potentially involving thiazole ring epoxidation as a rate-limiting step .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazoles with phenacyl bromides in the presence of a catalyst such as polyethylene glycol-400 under microwave irradiation . This method is advantageous due to its efficiency and the use of a biodegradable reaction medium.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Ethylimidazo[2,1-b]thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Ethylimidazo[2,1-b]thiazole is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the fused ring system. This structural arrangement imparts distinct electronic properties and reactivity, making it valuable for various applications in chemistry and biology .

Properties

IUPAC Name

2-ethylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-2-6-5-9-4-3-8-7(9)10-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFQGDURLSXUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2C=CN=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3.0 g of 2-aminothiazole and 4.5 g of 1-bromo-2-butanone in 50 ml of acetone is heated under reflux for an hour and the precipitated crystals are collected by filtration. The crystals in 30 ml of aqueous HBr solution (1N) is heated at 80°-90° C. for an hour. After cooling, the reaction mixture is neutralized with 10% aqueous sodium hydroxide solution and extracted with dichloromethane. The extract is washed with water, dried over anhydrous sodium sulfate and distilled under reduced pressure to obtain 3.0 g of the title compound as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary degradation pathway of 3-(p-chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol in aqueous solutions?

A1: The primary degradation pathway of 3-(p-chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol in aqueous solutions is dehydration. This reaction yields the unsaturated compound 3-(p-chlorophenyl)-5,6-dihydro-2-ethylimidazo[2,1-b]thiazole as the primary solvolytic product. This thiazole derivative is produced in approximately quantitative yields across the studied temperature range. []

Q2: How does the pH of the solution affect the degradation of 3-(p-chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol?

A2: The degradation kinetics of 3-(p-chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol are influenced by the pH of the solution. The research investigates the degradation at various pH values using standard buffers while maintaining a constant ionic strength. This approach allows for the determination of the apparent activation energies for degradation in both acidic and acetate buffer systems. Furthermore, the influence of ionic strength on the velocity constant of the degradation reaction is also examined. []

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